molecular formula C21H18ClN3O3S B280643 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one

6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one

Cat. No. B280643
M. Wt: 427.9 g/mol
InChI Key: FEGJADGZXVQMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one, also known as SB-269970, is a selective 5-HT7 receptor antagonist. It was first synthesized in 2003 by scientists at GlaxoSmithKline. Since then, it has been extensively studied for its potential therapeutic applications in various fields.

Mechanism of Action

6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one acts as a selective antagonist at the 5-HT7 receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. The 5-HT7 receptor is involved in a variety of physiological processes, including circadian rhythm, thermoregulation, and memory consolidation. By blocking the 5-HT7 receptor, 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one modulates the activity of the serotonergic system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, in certain brain regions. It has also been shown to modulate the activity of various signaling pathways, including the cAMP-PKA pathway and the ERK1/2 pathway. In addition, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one is its selectivity for the 5-HT7 receptor. This allows for more precise modulation of the serotonergic system, which may lead to fewer side effects compared to non-selective serotonin modulators. However, one limitation of 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one is its relatively low potency, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for research on 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one. One area of interest is its potential use as a therapeutic agent for various neurological disorders, including depression, anxiety, and cognitive impairment. Another area of interest is its potential use as a tool for studying the role of the serotonergic system in various physiological processes. Finally, there is interest in developing more potent and selective 5-HT7 receptor antagonists based on the structure of 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one.

Synthesis Methods

The synthesis of 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one involves a multi-step process. The starting material is 2-nitrobenzaldehyde, which is reduced to 2-aminobenzaldehyde. This compound is then reacted with 2-chlorophenylpiperazine to form the key intermediate, which is subsequently sulfonated and cyclized to yield 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one.

Scientific Research Applications

6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been shown to have antidepressant, anxiolytic, and cognitive-enhancing effects in animal models. In addition, it has been investigated as a potential treatment for various neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

6-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1H-benzo[cd]indol-2-one

InChI

InChI=1S/C21H18ClN3O3S/c22-16-6-1-2-7-18(16)24-10-12-25(13-11-24)29(27,28)19-9-8-17-20-14(19)4-3-5-15(20)21(26)23-17/h1-9H,10-13H2,(H,23,26)

InChI Key

FEGJADGZXVQMJF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.